molecular formula C22H15IN6 B258186 5-(1,5-diphenyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)-1H-tetraazole

5-(1,5-diphenyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)-1H-tetraazole

Cat. No. B258186
M. Wt: 490.3 g/mol
InChI Key: VDJPOIOFTWVNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,5-diphenyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)-1H-tetrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly abbreviated as DPTT and is a tetrazole-based ligand that has been used in the synthesis of coordination compounds and metal-organic frameworks.

Mechanism of Action

The mechanism of action of DPTT is not fully understood, but it is believed to interact with metal ions and form coordination compounds. These compounds can then exhibit various properties, such as catalytic activity or gas storage capacity. DPTT has also been shown to have potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Biochemical and Physiological Effects:
DPTT has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for drug delivery applications. DPTT has also been shown to have fluorescent properties, which can be used for imaging applications.

Advantages and Limitations for Lab Experiments

One advantage of using DPTT in lab experiments is its high purity and stability. The synthesis method has been optimized to provide high yields and purity of the compound. However, one limitation is that DPTT is a relatively new compound, and its properties and potential applications are still being explored.

Future Directions

There are several future directions for the study of DPTT. One potential application is in the development of metal-organic frameworks for gas storage and separation. DPTT could also be used as a drug delivery agent due to its ability to form stable complexes with metal ions. Additionally, further studies could be conducted to explore the potential of DPTT as a fluorescent probe for the detection of metal ions in biological samples.
In conclusion, DPTT is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method has been optimized to provide high yields and purity of the compound, and it has been used in the synthesis of coordination compounds and metal-organic frameworks. DPTT has also been shown to have potential as a drug delivery agent and fluorescent probe. Further studies are needed to fully understand the properties and potential applications of DPTT.

Synthesis Methods

The synthesis of DPTT involves the reaction of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid with 4-iodobenzylamine in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with sodium azide to obtain the final product, DPTT. This synthesis method has been optimized to provide high yields and purity of the compound.

Scientific Research Applications

DPTT has been used in various scientific research applications, including as a ligand in the synthesis of coordination compounds and metal-organic frameworks. These compounds have been studied for their potential applications in catalysis, gas storage, and drug delivery. DPTT has also been used as a fluorescent probe for the detection of metal ions in biological samples.

properties

Product Name

5-(1,5-diphenyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)-1H-tetraazole

Molecular Formula

C22H15IN6

Molecular Weight

490.3 g/mol

IUPAC Name

5-(1,5-diphenylpyrazol-4-yl)-1-(4-iodophenyl)tetrazole

InChI

InChI=1S/C22H15IN6/c23-17-11-13-19(14-12-17)29-22(25-26-27-29)20-15-24-28(18-9-5-2-6-10-18)21(20)16-7-3-1-4-8-16/h1-15H

InChI Key

VDJPOIOFTWVNHM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C4=NN=NN4C5=CC=C(C=C5)I

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C4=NN=NN4C5=CC=C(C=C5)I

Origin of Product

United States

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